2-Bromo-5-methylbenzaldehyde
Overview
Description
2-Bromo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is used in various chemical syntheses and has applications in different fields of research .
Mechanism of Action
Target of Action
As an aldehyde, it can potentially react with various biological nucleophiles, such as amines, to form imines .
Mode of Action
2-Bromo-5-methylbenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of imines, oximes, and hydrazones can potentially interfere with various biochemical processes, particularly those involving aldehydes and ketones .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The formation of imines, oximes, and hydrazones can potentially alter the function of proteins and other biomolecules, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzaldehyde typically involves the bromination of 5-methylbenzaldehyde. One common method includes the use of bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures (0°C) to control the bromination process. After the addition of bromine, the reaction mixture is allowed to warm to room temperature and stirred overnight. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products:
Substitution: Formation of 2-methoxy-5-methylbenzaldehyde.
Oxidation: Formation of 2-bromo-5-methylbenzoic acid.
Reduction: Formation of 2-bromo-5-methylbenzyl alcohol
Scientific Research Applications
2-Bromo-5-methylbenzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals
Comparison with Similar Compounds
5-Bromo-2-methylbenzaldehyde: Similar structure but with the bromine and methyl groups at different positions.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4-methylbenzaldehyde: Similar structure but with the bromine and methyl groups at different positions
Uniqueness: 2-Bromo-5-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and methyl groups at specific positions on the benzene ring makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs .
Properties
IUPAC Name |
2-bromo-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFRLQHWDMILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474354 | |
Record name | 2-BROMO-5-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90221-55-9 | |
Record name | 2-BROMO-5-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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